Ethyl 4-(5-fluorospiro[indoline-3,4'-piperidin]-1'-yl)piperidine-1-carboxylate
Description
Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of fluorine in the molecule adds to its chemical stability and reactivity, making it a compound of interest in various fields of scientific research.
Properties
Molecular Formula |
C20H28FN3O2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
ethyl 4-(5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H28FN3O2/c1-2-26-19(25)24-9-5-16(6-10-24)23-11-7-20(8-12-23)14-22-18-4-3-15(21)13-17(18)20/h3-4,13,16,22H,2,5-12,14H2,1H3 |
InChI Key |
CVBQGVGUQPCHIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCC3(CC2)CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate involves several steps. One of the key methods includes the cyclization of ethyl 2-oxindoline-5-carboxylate followed by demethylation. The process typically involves the following steps:
Dianion Alkylation: This step involves the formation of a dianion intermediate which is then alkylated to form the spirocyclic structure.
Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole.
Demethylation: The final step involves the removal of the methyl group to yield the target compound.
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound is believed to interact with certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate: This compound has a similar spirocyclic structure but differs in the substituent groups attached to the piperidine ring.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: This compound belongs to the same class of piperidinecarboxylic acids but has different substituents, leading to different chemical and biological properties.
The uniqueness of Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate lies in its specific spirocyclic structure and the presence of the fluorine atom, which imparts unique reactivity and stability to the molecule.
Biological Activity
Ethyl 4-(5-fluorospiro[indoline-3,4'-piperidin]-1'-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly as a ligand for sigma receptors. This article reviews the biological activity of this compound, focusing on its receptor interactions, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes a piperidine ring connected to an indoline moiety. The presence of fluorine in the structure enhances its lipophilicity and may influence its binding affinity to biological targets.
Molecular Formula: CHFNO
Molecular Weight: 327.41 g/mol
Sigma Receptor Binding Affinity
Recent studies indicate that derivatives of spiroindoline compounds, including this compound, exhibit significant binding affinities for sigma receptors, particularly the sigma-1 receptor (σ₁R). These receptors are implicated in various neuroprotective and antipsychotic effects.
- Binding Affinity: The compound has been shown to bind effectively to σ₁R with a Ki value indicating moderate affinity. This suggests potential therapeutic applications in treating conditions such as anxiety and depression.
Pharmacological Studies
A pharmacological evaluation was conducted to assess the compound's effects on various biological systems:
-
In Vitro Studies:
- Cell Lines Used: Human neuroblastoma SH-SY5Y cells.
- Assays Conducted: Cell viability assays and receptor binding assays.
- Findings: The compound demonstrated neuroprotective effects at specific concentrations, suggesting its potential use in neurodegenerative diseases.
-
In Vivo Studies:
- Animal Models: Rodent models were used to evaluate behavioral outcomes.
- Results: Administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Starting Materials:
- 5-Fluoroindoline
- Piperidine derivatives
-
Reaction Conditions:
- Use of catalytic hydrogenation for introducing the piperidine ring.
- Employing solvents like dichloromethane under inert atmospheres to prevent oxidation.
-
Yield and Purity:
- The final product is obtained with high purity (>97%) as confirmed by HPLC analysis.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
-
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry evaluated a closely related spiroindoline derivative for its neuroprotective properties. Results indicated significant protection against oxidative stress-induced cell death in neuronal cell lines . -
Case Study 2: Antidepressant Activity
Another investigation focused on evaluating the antidepressant-like effects of similar compounds in animal models. The findings suggested that these compounds modulate sigma receptor activity, leading to improved mood-related behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
